Methyl3-methyl-2,5-dioxocyclopent-3-enecarboxylate
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Overview
Description
Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is a methyl ester derivative of a cyclopentene dione, characterized by its unique structure that includes a cyclopentene ring with two keto groups and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate typically involves the reaction of 3-methylcyclopent-2-en-1-one with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dioxocyclopent-3-enecarboxylate: Lacks the methyl group at the 3-position.
Ethyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate: Has an ethyl ester group instead of a methyl ester group.
3-Methyl-2,5-dioxocyclopent-3-enecarboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 3-methyl-2,5-dioxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H8O4/c1-4-3-5(9)6(7(4)10)8(11)12-2/h3,6H,1-2H3 |
InChI Key |
QVVJGYWKTFUEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C1=O)C(=O)OC |
Origin of Product |
United States |
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